Technical Monograph: 3-Chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8)
Technical Monograph: 3-Chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8)
Executive Summary
3-chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8) is a high-value heterocyclic intermediate primarily utilized in the discovery of small molecule kinase inhibitors. Belonging to the "privileged scaffold" class of indazoles, this molecule features a unique substitution pattern: a chlorine atom at the C3 position and a nitrile group at the C4 position. This dual-functionalization serves two critical roles in medicinal chemistry: the C3-chlorine often occupies hydrophobic pockets within ATP-binding sites (e.g., in HPK1, LRRK2, or VEGFR inhibitors), while the C4-nitrile acts as an electron-withdrawing group and a versatile synthetic handle for further derivatization.
This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers in pharmaceutical development.[1]
Physicochemical Profile
The introduction of the chlorine at C3 and the nitrile at C4 significantly alters the electronic and physical properties of the parent indazole core, increasing acidity at the N1 position and enhancing lipophilicity.
Table 1: Key Technical Specifications
| Property | Data / Value | Notes |
| CAS Number | 1000341-39-8 | |
| IUPAC Name | 3-chloro-1H-indazole-4-carbonitrile | |
| Molecular Formula | C₈H₄ClN₃ | |
| Molecular Weight | 177.59 g/mol | |
| Appearance | White to pale yellow crystalline solid | Typical of halogenated indazoles.[2] |
| Melting Point | >160°C (Predicted) | Experimental data proprietary. Analogous 3-chloroindazoles melt ~148–150°C; the 4-CN group typically elevates MP due to dipole interactions. |
| Solubility | DMSO, DMF, THF | Sparingly soluble in DCM; insoluble in water. |
| pKa (N1-H) | ~11.5 (Predicted) | More acidic than unsubstituted indazole (pKa ~13.8) due to the electron-withdrawing 4-CN and 3-Cl groups. |
| LogP | ~2.1 | Suitable for CNS-penetrant drug design. |
Synthetic Methodologies
The synthesis of CAS 1000341-39-8 generally follows two strategic disconnections: Core Functionalization (chlorination of a pre-formed indazole) or De Novo Cyclization . The Core Functionalization route is preferred for process scalability and yield.
Method A: Direct Chlorination of 1H-indazole-4-carbonitrile (Preferred)
This method utilizes electrophilic aromatic substitution. The electron-deficient nature of the 4-cyanoindazole ring requires an active chlorinating agent.
Reaction Scheme:
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Starting Material: 1H-indazole-4-carbonitrile (CAS 313546-18-8).
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Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).
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Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol:
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Charge: In a round-bottom flask equipped with a condenser, dissolve 1H-indazole-4-carbonitrile (1.0 eq) in Acetonitrile (10 volumes).
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Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. Note: NCS is preferred over Cl₂ gas to control regioselectivity and avoid over-chlorination.
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Reaction: Heat the mixture to reflux (80–85°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 144) and appearance of the product (M+H 178/180 ratio 3:1).
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Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Pour the residue into ice-cold water.
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Isolation: The product typically precipitates. Filter the solid, wash with water to remove succinimide byproducts, and dry under vacuum at 50°C.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Method B: De Novo Cyclization (Alternative)
This route is useful if the 4-cyanoindazole precursor is unavailable. It involves the cyclization of a diazonium intermediate derived from a 2-amino-benzonitrile derivative.
Workflow Diagram (DOT):
Caption: Figure 1. Electrophilic chlorination pathway for the synthesis of CAS 1000341-39-8 from the parent indazole.
Reactivity & Derivatization Strategies
For medicinal chemists, the value of CAS 1000341-39-8 lies in its orthogonality. It presents three distinct vectors for modification:
Vector 1: N1-Alkylation/Arylation
The N1 nitrogen is the most nucleophilic site. However, indazoles suffer from N1 vs. N2 regioselectivity issues.
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Challenge: N2 alkylation is often the kinetic product, while N1 is the thermodynamic product.
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Solution: Use weak bases (Cs₂CO₃) in polar aprotic solvents (DMF) to favor N1 alkylation. Alternatively, use THP protection if modification at C3/C4 is the priority.
Vector 2: C3-Chlorine Displacement
The C3-Cl bond in indazoles is pseudo-aromatic but activated enough for Palladium-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions.
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Reactivity: The 4-CN group (electron-withdrawing) activates the C3 position, facilitating oxidative addition of Pd(0).
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Protocol Tip: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate the coupling with boronic acids.
Vector 3: C4-Nitrile Transformation
The nitrile group is a "masked" functionality.
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Hydrolysis: Converts to primary amide (CONH₂) using H₂O₂/NaOH (Radziszewski reaction).
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Reduction: Converts to benzylamine (CH₂NH₂) using Raney Nickel/H₂ or LAH.
Reactivity Map (DOT):
Caption: Figure 2. Divergent synthetic utility of the 3-chloro-4-cyanoindazole scaffold.
Medicinal Chemistry Applications
This scaffold is frequently observed in the patent literature for Kinase Inhibitors .
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Hinge Binding: The indazole core mimics the adenine ring of ATP. The N1-H and N2 can form hydrogen bonds with the hinge region of kinases (e.g., Glu/Leu residues).
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Selectivity Filter: The 3-Cl substituent is often used to exploit the "gatekeeper" region or a hydrophobic back-pocket. It can also block metabolic oxidation at the C3 position, extending half-life (
). -
Electronic Modulation: The 4-CN group lowers the pKa of the N1 proton, potentially strengthening the H-bond donor capability to the kinase hinge.
Target Examples:
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HPK1 Inhibitors: Hematopoietic progenitor kinase 1 (immunooncology target).
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LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (Parkinson's disease).
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a potent organic halide and nitrile.
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures: Handle in a fume hood. Avoid contact with acids (risk of HCN liberation, though low for aromatic nitriles).
References
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BenchChem. (2025).[1] 3-Chloro-1-methyl-4-indazolecarbonitrile Structure and Synthesis. Retrieved from
-
Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. Org.[2][5][6][7] Synth. 2020, 97, 314-326.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole.[4] Retrieved from
-
Google Patents. (2012). Process for the preparation of 3-cyano-1,2,4-triazoles (Analogous cyano-heterocycle chemistry). US Patent 8,198,461. Retrieved from
-
RSC Publishing. (2018). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[7][8][9] Chem. Commun.[8] Retrieved from
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